Ethyl 5-phenylisoxazole-3-carboxylate
Overview
Description
Ethyl 5-phenylisoxazole-3-carboxylate is a compound with the molecular formula C12H11NO3 . It is an intermediate used in the synthesis of many drug-like molecules .
Synthesis Analysis
The synthesis of compounds similar to Ethyl 5-phenylisoxazole-3-carboxylate often involves specific reactions and protocols. For example, a related compound, ethyl 5- (4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, was synthesized using ethyl 2- (4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride .Molecular Structure Analysis
The molecule is almost planar, with the phenyl ring inclined to the isoxazole ring by 0.5 (1). The ester moiety has an extended conformation and is almost in the same plane with respect to the isoxazole ring, as indicated by the O—C—C—N torsion angle of 172.86 (18) .Chemical Reactions Analysis
Ethyl 5-phenylisoxazole-3-carboxylate undergoes various chemical reactions. For example, photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a similar compound, at 300 nm in acetonitrile gives a carbene, which reacts with different nucleophiles.Physical And Chemical Properties Analysis
The physical properties of Ethyl 5-phenylisoxazole-3-carboxylate can be inferred from studies on similar compounds. The crystal and molecular structure analysis provides insights into the compound’s physical state and stability under various conditions.Scientific Research Applications
Synthesis of New Heterocycles
Ethyl 4-(cyanomethyl)-5-phenylisoxazole-3-carboxylate is a key intermediate in synthesizing new isoxazolo[3,4-c]pyridine scaffolds. This process involves catalytic hydrogenation followed by selective ring closure, leading to new ring systems with lead-like properties (Csimbók et al., 2016).
Generation of 2-Aminoalkyloxazole-5-carboxylates
Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been utilized in the N-acylation process, forming 2-aminoalkyloxazole-5-carboxylates when irradiated in acetone (Cox et al., 2003).
Corrosion Inhibition in Industrial Applications
Ethyl 5-phenylisoxazole-3-carboxylate derivatives demonstrate effectiveness as corrosion inhibitors for mild steel, particularly in industrial pickling processes. Their properties were investigated using various techniques, including gravimetric analysis and electrochemical impedance spectroscopy (Dohare et al., 2017).
Photophysical Properties and Singlet Oxygen Activation
Ethyl 3-phenylisoxazole-4-carboxylate and its derivatives have been studied for their photophysical properties. These compounds, due to their unique electronic transitions, are explored as singlet-oxygen sensitizers (Amati et al., 2010).
Biomimetic Synthesis Studies
Ethyl 5-phenylisoxazole-3-carboxylate has been used in biomimetic synthesis studies, particularly in the efficient synthesis of 5-substituted isoxazole-4-carboxylic esters, which are relevant in the synthetic pathway towards α-cyclopiazonic acid (Moorthie et al., 2007).
Xanthine Oxidase Inhibition
Some derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated for their potency as xanthine oxidase inhibitors, showing significant inhibitory activity in the micromolar range. These findings are important for developing non-purine xanthine oxidase inhibitors (Wang et al., 2010).
Future Directions
properties
IUPAC Name |
ethyl 5-phenyl-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-11(16-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUXKYCDKKYGKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341215 | |
Record name | ethyl 5-phenylisoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-phenylisoxazole-3-carboxylate | |
CAS RN |
7063-99-2 | |
Record name | Ethyl 5-phenylisoxazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7063-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 5-phenylisoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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